molecular formula C7H4Cl2N2O B1487501 5,7-Dichloro-1,3-benzoxazol-2-amine CAS No. 98555-67-0

5,7-Dichloro-1,3-benzoxazol-2-amine

Cat. No. B1487501
CAS RN: 98555-67-0
M. Wt: 203.02 g/mol
InChI Key: NHDNAMKNESMSDH-UHFFFAOYSA-N
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Description

“5,7-Dichloro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C7H4Cl2N2O . It is also known as “2-Amino-5,7-dichlorobenzoxazole” and is a useful research chemical .


Synthesis Analysis

The synthesis of “5,7-Dichloro-1,3-benzoxazol-2-amine” derivatives has been reported in several studies . One method involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The resulting compounds were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF to yield the final products .


Molecular Structure Analysis

The molecular structure of “5,7-Dichloro-1,3-benzoxazol-2-amine” can be represented by the InChI code: 1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) . The molecular weight of this compound is 203.03 .


Chemical Reactions Analysis

The chemical reactions involving “5,7-Dichloro-1,3-benzoxazol-2-amine” have been studied in the context of synthesizing new derivatives . These reactions typically involve condensation with aromatic acetophenones followed by a Vilsmeier–Haack reaction .

Scientific Research Applications

Antimicrobial Activity

5,7-Dichloro-1,3-benzoxazol-2-amine has been utilized in the synthesis of compounds that exhibit significant antimicrobial activities. These synthesized compounds have been tested against various microbial strains and have shown promising results in inhibiting microbial growth .

Cytotoxic Activity

This compound has also been a part of research for potential cytotoxic agents. Some derivatives of 5,7-Dichloro-1,3-benzoxazol-2-amine have emerged as leading cytotoxic agents, indicating their potential use in cancer research and therapy .

Antioxidant Activity

Research has indicated that certain derivatives of 5,7-Dichloro-1,3-benzoxazol-2-amine possess antioxidant properties. These properties are valuable in the development of treatments for oxidative stress-related diseases .

Analgesic Activity

The compound has been involved in the synthesis of derivatives that have been evaluated for their analgesic activity. This suggests its potential application in pain management and analgesic drug development .

Antilipase Activity

In addition to the above applications, 5,7-Dichloro-1,3-benzoxazol-2-amine derivatives have shown antilipase activities. This could be significant in the development of treatments for conditions related to lipid metabolism .

properties

IUPAC Name

5,7-dichloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDNAMKNESMSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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